(1R,2S)-N~1~,N~1~-Dimethylcyclohexane-1,2-diamine
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Overview
Description
(1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine is a chiral diamine compound with significant importance in various fields of chemistry and industry. The compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms. This compound is often used as a building block in the synthesis of more complex molecules and has applications in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine typically involves the reduction of corresponding ketones or imines. One common method is the catalytic hydrogenation of N1,N1-dimethylcyclohexane-1,2-dione using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure .
Industrial Production Methods
On an industrial scale, the production of (1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine may involve the use of large-scale hydrogenation reactors and chiral catalysts to achieve high yields and enantiomeric purity. The process is optimized to minimize by-products and ensure the efficient use of raw materials .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or ketones.
Reduction: Further reduction can lead to the formation of amines with different degrees of substitution.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted amines, imines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the production of enantiomerically pure compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism by which (1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine exerts its effects is primarily through its interaction with various molecular targets. The compound can act as a chiral ligand, binding to metal centers in catalysts and influencing the stereochemistry of the resulting products. It may also interact with biological targets, such as enzymes, by fitting into specific active sites and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: Another chiral amine with similar stereochemistry but different functional groups and applications.
(1R,2S)-2-Amino-1,2-diphenylethanol: A chiral amino alcohol used in asymmetric synthesis.
Uniqueness
(1R,2S)-N1,N1-Dimethylcyclohexane-1,2-diamine is unique due to its specific stereochemistry and the presence of two dimethylamino groups, which provide distinct reactivity and binding properties compared to other chiral amines. This uniqueness makes it particularly valuable in applications requiring precise control over molecular geometry and reactivity .
Properties
CAS No. |
1261082-53-4 |
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Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(1S,2R)-2-N,2-N-dimethylcyclohexane-1,2-diamine |
InChI |
InChI=1S/C8H18N2/c1-10(2)8-6-4-3-5-7(8)9/h7-8H,3-6,9H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
FRDZGSBXKJXGNR-JGVFFNPUSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@@H]1N |
Canonical SMILES |
CN(C)C1CCCCC1N |
Origin of Product |
United States |
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